2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide
Description
2-(4-Acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a piperidine ring and linked via an ether-oxygen bridge to an ethylacetamide group. The 4-acetylphenoxy moiety introduces a ketone functional group, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-16(26)17-5-7-18(8-6-17)29-14-20(27)22-9-12-28-21-13-19(23-15-24-21)25-10-3-2-4-11-25/h5-8,13,15H,2-4,9-12,14H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPGKQDRSPMPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NCCOC2=NC=NC(=C2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Acetylphenoxy Intermediate: This step involves the acetylation of phenol to form 4-acetylphenol, which is then reacted with an appropriate halogenated compound to introduce the phenoxy group.
Synthesis of the Piperidinyl-Pyrimidinyl Intermediate:
Coupling of Intermediates: The final step involves coupling the acetylphenoxy intermediate with the piperidinyl-pyrimidinyl intermediate through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy and piperidinyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide exhibit significant anticancer properties. For instance, derivatives that include piperidine and pyrimidine rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Neurological Disorders
The piperidine component of the compound suggests potential applications in treating neurological disorders. Compounds that act on histamine receptors and sigma receptors have shown promise in managing pain and other neurological symptoms. Research indicates that similar compounds can modulate neurotransmitter release, providing a pathway for therapeutic interventions in conditions like neuropathic pain and depression.
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of compounds containing the piperidine and pyrimidine structures. These compounds may inhibit the NLRP3 inflammasome pathway, which is critical in various inflammatory diseases. The ability to modulate inflammatory responses makes this compound a candidate for further research in chronic inflammatory conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer effects | Demonstrated significant inhibition of tumor growth in xenograft models using similar phenoxy-piperidine derivatives. |
| Study 2 | Neurological applications | Reported reduction in pain sensitivity in rodent models when treated with piperidine-based compounds, suggesting central nervous system activity. |
| Study 3 | Anti-inflammatory effects | Showed decreased levels of pro-inflammatory cytokines in models treated with related pyrimidine-containing compounds. |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including acylation and ether formation. Understanding its mechanism of action is crucial for optimizing its therapeutic potential; studies suggest it may interact with specific receptors or enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(3-Chloro-2-Methylphenyl)-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide
- Molecular Formula : C₁₉H₂₃ClN₄O₂
- Molecular Weight : 374.87
- Key Features: Chlorine and methyl substituents on the phenyl ring enhance lipophilicity and steric bulk compared to the acetyl group in the target compound. Available in 28 mg quantities for screening, indicating utility in preclinical studies .
N-(2-Fluorophenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)-4-Pyrimidinyl]Oxy}Acetamide
- CAS RN : 1226447-34-2
- 4-Methylpiperidine introduces additional hydrophobicity, which may alter membrane permeability compared to the unsubstituted piperidine in the target compound .
N-Isopropyl-2-(3-(4-(4-(Pyridin-4-yl)Piperidin-1-yl)Pyrimidin-2-yl)Phenoxy)Acetamide
- Synthesis: Prepared via refluxing 2,4-dichloropyrimidine with 1,2,3,4,5,6-hexahydro-[4,4'] bipyridinyl in ethanol, yielding a 36.4% isolated product .
- Isopropyl chain on the acetamide may reduce solubility but improve proteolytic stability .
Bis-Pyrimidine Acetamides (From )
Compounds such as N,N′-(6,6′-(1,4-Phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-((2-fluorophenyl)amino)acetamide) (12) feature dual pyrimidine cores connected by a phenylene bridge.
- Key Comparisons: Bis-pyrimidine structures exhibit higher molecular weights (e.g., ~600–700 Da) and increased rigidity compared to the monomeric target compound. Nitrophenyl and fluoroanilino substituents enhance electron-withdrawing effects, which may favor interactions with charged binding pockets .
PEG-Modified Acetamides (From )
Compounds like RBM3-316 and RBM3-331 incorporate polyethylene glycol (PEG) chains into their acetamide side chains.
- Key Comparisons: PEGylation significantly improves aqueous solubility (e.g., RBM3-316 with n=3 PEG units) and prolongs half-life in vivo.
Agricultural Acetamide Derivatives (From )
Examples include 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide , a herbicide.
- Key Comparisons: Chloro and methoxy groups enhance herbicidal activity but introduce toxicity risks. The target compound’s acetylphenoxy group may reduce environmental persistence compared to chlorinated analogues .
Discussion of Substituent Effects
Biological Activity
The compound 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring and a pyrimidine moiety, which are significant for its biological interactions.
Glucokinase Activation
Research indicates that this compound acts as a glucokinase activator , which is crucial in regulating glucose metabolism. By enhancing glucokinase activity, the compound may help lower blood sugar levels, making it a candidate for diabetes treatment. The patent literature suggests that similar compounds have been effective in managing hyperglycemia by promoting insulin secretion in response to glucose levels .
Biological Activities
-
Anticancer Properties
- The compound has shown promise in preclinical studies for its anticancer activity. Its structural analogs have been reported to inhibit cancer cell proliferation, particularly in hematological malignancies . The presence of the piperidine and pyrimidine rings is believed to contribute to its ability to disrupt cancer cell signaling pathways.
- Neuroprotective Effects
- Anti-inflammatory Activity
Study on Glucokinase Activation
In a study published in patent literature, compounds similar to this compound were tested in vitro for their ability to activate glucokinase. Results indicated a significant increase in enzyme activity, correlating with reduced glucose levels in diabetic models .
Antitumor Activity Assessment
A recent investigation evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings demonstrated that it inhibited cell growth significantly at concentrations ranging from 10 to 50 µM, with notable selectivity towards leukemia cells .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic routes for 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including substitution, condensation, and coupling. For example:
Substitution Reactions: Alkaline conditions facilitate nucleophilic substitution, as seen in the preparation of pyrimidine intermediates .
Condensation: Amide bond formation between acetylphenoxy acetic acid derivatives and piperidinyl-pyrimidine intermediates requires condensing agents (e.g., EDC/HOBt) under inert atmospheres .
Purification: Chromatography (e.g., silica gel column) is critical for isolating the pure compound from by-products .
Key Reaction Conditions Table:
| Step | Parameters | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|---|
| Substitution | Solvent, Temperature | DMF, 80°C | Higher temperature accelerates reaction but may increase side products |
| Condensation | Catalyst, pH | EDCI, pH 6–7 | Acidic conditions promote protonation of intermediates, reducing yield |
| Purification | Eluent Ratio (Hexane:EtOAc) | 3:1 | Adjusting polarity improves separation efficiency |
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is required:
NMR Spectroscopy:
- 1H NMR: Verify integration ratios of acetyl (δ ~2.5 ppm), piperidinyl protons (δ ~1.5–3.0 ppm), and pyrimidine protons (δ ~8.0–8.5 ppm) .
- 13C NMR: Confirm carbonyl (C=O) peaks at ~170 ppm and aromatic carbons .
IR Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Common Pitfalls:
- Residual solvents in NMR (e.g., DMSO-d6) may obscure signals; lyophilize samples before analysis.
- Overlapping peaks in crowded aromatic regions require 2D NMR (e.g., HSQC) for resolution .
Advanced: What strategies are recommended for resolving contradictions in biological activity data between this compound and structural analogs?
Methodological Answer:
Contradictions often arise from subtle structural differences. Systematic approaches include:
Structure-Activity Relationship (SAR) Studies:
- Compare analogs with variations in substituents (e.g., acetylphenoxy vs. chlorophenoxy groups) to identify pharmacophores .
- Example: Replacing the piperidinyl group with pyrazolyl moieties reduces kinase inhibition but enhances solubility .
Dose-Response Curves: Quantify EC50/IC50 values under standardized assays (e.g., ATPase inhibition) to normalize potency metrics .
Meta-Analysis: Cross-reference data from orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish assay-specific artifacts .
Case Study:
A study found conflicting cytotoxicity data in analogs with 4-acetylphenoxy vs. 4-nitrophenoxy groups. SAR analysis revealed that electron-withdrawing nitro groups reduced membrane permeability, explaining lower activity in cell assays despite strong in vitro binding .
Advanced: What in silico methods are effective for predicting the target interactions of this compound?
Methodological Answer:
Computational approaches include:
Molecular Docking:
- Use AutoDock Vina or Schrödinger Glide to model binding poses with kinases (e.g., PI3Kγ). Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the piperidinyl group .
Molecular Dynamics (MD) Simulations:
- Run 100 ns simulations in GROMACS to assess binding stability. Monitor root-mean-square deviation (RMSD) of the ligand-protein complex .
Pharmacophore Modeling:
Validation:
- Compare predicted binding energies with experimental ΔG values from isothermal titration calorimetry (ITC). Discrepancies >1.5 kcal/mol suggest model refinements .
Advanced: How can researchers optimize reaction conditions to scale up synthesis without compromising purity?
Methodological Answer:
DoE (Design of Experiments):
- Use Taguchi methods to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 3-level factorial design revealed that increasing DMF from 50% to 70% improved yields by 15% while maintaining purity .
Continuous Flow Reactors:
- Microreactors reduce reaction times (e.g., from 24 h to 2 h for condensation steps) and minimize side products via precise temperature control .
In-Line Monitoring:
- Implement FTIR or Raman spectroscopy to track reaction progress and automate quenching at optimal conversion points .
Scalability Challenges:
- Column chromatography becomes impractical at >100 g scales; switch to recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .
Basic: What are the critical stability considerations for storing this compound?
Methodological Answer:
Degradation Pathways:
- Hydrolysis of the acetamide group in aqueous buffers (pH < 3 or > 9) .
- Photooxidation of the acetylphenoxy moiety under UV light .
Storage Conditions:
- Lyophilize and store at -20°C under argon.
- Use amber vials to prevent light-induced degradation .
Stability Testing:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
